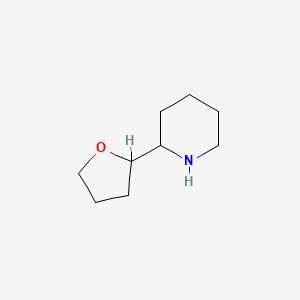

2-(Tetrahydrofuran-2-yl)piperidine

説明

BenchChem offers high-quality 2-(Tetrahydrofuran-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydrofuran-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(oxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAGHHVZXCREQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unlocking the 2-(Tetrahydrofuran-2-yl)piperidine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary: A Privileged Bicyclic Motif

The 2-(tetrahydrofuran-2-yl)piperidine scaffold represents a distinct class of "privileged structures" in medicinal chemistry. Characterized by two saturated heterocycles linked by a single C-C bond, this motif offers a unique combination of conformational flexibility and rigid stereochemical definition. It serves as the core architecture for the Nuphar alkaloids and has emerged as a critical pharmacophore in the design of muscarinic acetylcholine receptor (mAChR) modulators.

This guide analyzes the structural utility of this scaffold, detailing its application in neurodegenerative therapeutics, strategies for stereocontrolled synthesis, and its role in diversity-oriented synthesis (DOS).

Structural Biology & Stereochemical Analysis

The Pharmacophore

The scaffold consists of a piperidine ring (hydrogen bond donor/acceptor) linked to a tetrahydrofuran (THF) ring (hydrogen bond acceptor).[1] This connectivity mimics the distance and electronic distribution found in endogenous neurotransmitters like acetylcholine, but with restricted conformational freedom.

Stereochemical Complexity

The direct linkage at the C2 positions of both rings creates two contiguous stereocenters, resulting in four possible stereoisomers:

-

(2R,2'R) and (2S,2'S) : The threo (or trans-like) pair.

-

(2R,2'S) and (2S,2'R) : The erythro (or cis-like) pair.

Critical Insight: The biological activity is often strictly governed by this relative stereochemistry. For instance, in Nuphar alkaloids like (-)-deoxynupharidine, the quinolizidine-like conformation is stabilized by the specific configuration of the THF substituent, which dictates receptor binding affinity.

Medicinal Chemistry Applications

Case Study 1: Muscarinic Receptor Agonists (M1/M4)

The 2-(tetrahydrofuran-2-yl)piperidine motif is a structural isostere of the classical muscarinic pharmacophore.

-

Mechanism: These compounds function as orthosteric agonists or positive allosteric modulators (PAMs). The basic nitrogen of the piperidine interacts with the conserved aspartate (Asp105 in M1) in the orthosteric binding pocket, while the THF oxygen mimics the ester oxygen of acetylcholine, engaging in hydrogen bonding with tyrosine or threonine residues (e.g., Tyr381).

-

Therapeutic Focus:

-

M1 Agonists: Target cognitive decline in Alzheimer’s Disease (AD) by enhancing cholinergic transmission in the hippocampus.

-

M4 Agonists: Target psychosis in Schizophrenia via the striatal dopamine-cholinergic loop.

-

Signaling Pathway Visualization: The following diagram illustrates the divergent signaling pathways activated by M1 (Gq-coupled) and M4 (Gi-coupled) receptors, which this scaffold targets.

Caption: Divergent G-protein signaling pathways (M1-Gq vs M4-Gi) modulated by THF-piperidine scaffold derivatives.

Case Study 2: Nuphar Alkaloid Mimicry

The scaffold is the core of the Nuphar alkaloids (e.g., deoxynupharidine, castoramine). These natural products exhibit potent immunosuppressive and anti-metastatic activities.

-

Application: Synthetic derivatives of the 2-THF-piperidine core retain the anti-invasive properties against cancer cell lines (e.g., B16 melanoma) but with simplified synthetic routes compared to the full natural product.

Synthetic Methodologies

Constructing the C2-C2' bond between two heterocycles while controlling stereochemistry is the primary challenge.

Route A: Heteroaryl Coupling + Hydrogenation (The "Classic" Approach)

This is the most scalable route for generating libraries.

-

Coupling: Suzuki or Stille coupling of 2-bromopyridine and 2-furylboronic acid (or stannane).

-

Reduction: Catalytic hydrogenation of the resulting 2-(furan-2-yl)pyridine.

-

Stereocontrol: The choice of catalyst and pH determines the cis/trans ratio.

-

Route B: Radical Cyclization (The "Precision" Approach)

Ideal for introducing substituents on the rings.

-

Uses intramolecular radical cyclization of acyclic precursors (e.g., amino-alkenes) to form the piperidine ring onto a pre-existing THF moiety.

Synthetic Workflow Diagram:

Caption: Comparative synthetic workflows for accessing the 2-(tetrahydrofuran-2-yl)piperidine core.

Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of cis-2-(Tetrahydrofuran-2-yl)piperidine via Hydrogenation

Objective: To synthesize the cis-isomer of the scaffold from 2-(furan-2-yl)pyridine with >90% diastereoselectivity.

Reagents:

-

2-(Furan-2-yl)pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) (10 mol%)

-

Glacial Acetic Acid (Solvent)

-

Hydrogen gas (H₂) (Balloon pressure or 1 atm)

Step-by-Step Methodology:

-

Preparation: In a flame-dried hydrogenation flask, dissolve 2-(furan-2-yl)pyridine (500 mg, 3.44 mmol) in glacial acetic acid (10 mL).

-

Note: Acidic media protonates the pyridine nitrogen, preventing catalyst poisoning and often favoring the cis-reduction pathway via a "anchoring" effect on the catalyst surface.

-

-

Catalyst Addition: Carefully add PtO₂ (78 mg, 0.34 mmol) under an argon blanket.

-

Safety: PtO₂ is pyrophoric in the presence of H₂. Ensure inert atmosphere during addition.

-

-

Hydrogenation: Purge the flask with H₂ gas three times. Stir the reaction mixture vigorously under 1 atm of H₂ (balloon) at room temperature for 12–24 hours.

-

Monitoring: Monitor reaction progress by TLC (MeOH/DCM 1:9) or LC-MS. The disappearance of the aromatic pyridine UV signal is the key indicator.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (to neutralize the acetate salt).

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

-

Purification: The crude product typically favors the cis-isomer (approx. 80:20 to 90:10 ratio). Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH₄OH) to isolate the pure cis-2-(tetrahydrofuran-2-yl)piperidine.

Self-Validating Checkpoint:

-

1H NMR Verification: The cis-isomer typically displays a smaller coupling constant (

) between the H2 (piperidine) and H2' (THF) protons compared to the trans-isomer, due to the gauche relationship in the preferred conformation.

References

-

Goodenough, K. M., et al. (2005).[2] Development of a flexible approach to Nuphar alkaloids via two enantiospecific piperidine-forming reactions. Journal of Organic Chemistry.[2] Retrieved from [Link]

-

James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. White Rose Research Online. Retrieved from [Link]

-

Felder, C. C., et al. (2018).[3] From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Frontiers in Neuroscience. Retrieved from [Link]

-

Quick Company. (n.d.). Piperidine Substituted Compounds As Muscarinic M4 Receptor Positive Allosteric Modulators.[4] Retrieved from [Link]

Sources

- 1. Buy 2-(Tetrahydrofuran-2-yl)piperidine | 383128-88-9 [smolecule.com]

- 2. Development of a flexible approach to Nuphar alkaloids via two enantiospecific piperidine-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Piperidine Substituted Compounds As Muscarinic M4 Receptor Positive [quickcompany.in]

2-(Tetrahydrofuran-2-yl)piperidine safety data sheet (SDS) and hazards

Technical Whitepaper: Operational Safety and Handling of 2-(Tetrahydrofuran-2-yl)piperidine

Document Control:

-

Status: Operational Guidance (Supersedes Generic SDS Templates)

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of the safety, handling, and hazard profile of 2-(Tetrahydrofuran-2-yl)piperidine . Unlike generic Safety Data Sheets (SDS), this document synthesizes structural reactivity data with operational field experience to protect researchers working with this specific heterocyclic building block.

Critical Note: This compound contains a secondary amine within a piperidine ring. While often classified as an "irritant" in automated vendor databases, the pKa of the piperidine nitrogen (typically ~11) necessitates that this compound be handled with the precautions reserved for corrosive bases to prevent irreversible corneal damage.

Chemical Identification Matrix

| Parameter | Detail |

| Chemical Name | 2-(Tetrahydrofuran-2-yl)piperidine |

| Synonyms | 2-(2-Tetrahydrofuryl)piperidine; 2-(Oxolan-2-yl)piperidine |

| CAS Number | 383128-88-9 (Common commercial CAS) |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Structure | Bicyclic system: Saturated Piperidine ring attached to a Saturated THF ring. |

| Chirality | Contains 2 chiral centers. Commercial supplies are often diastereomeric mixtures unless specified. |

Hazard Identification & GHS Classification

As a Senior Scientist, I apply a "Read-Across" toxicology assessment here. While some vendors label this merely as an irritant (H315/H319), the structural moiety (secondary cyclic amine) suggests a higher risk profile regarding eye damage and mucous membrane interaction.

GHS Label Elements

-

Signal Word: DANGER (Recommended upgrade from "Warning" due to potential eye damage risk).

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS05 (Corrosion - Precautionary assignment)

-

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanistic Insight |

| H315 | Causes skin irritation.[1][2] | Lipophilic nature of the THF ring facilitates dermal absorption; amine causes local pH spike. |

| H318 | Causes serious eye damage.[3] | Critical: Piperidine bases can saponify fatty acids in the cornea, leading to deep tissue opacity. Treat eye contact as a medical emergency. |

| H335 | May cause respiratory irritation.[2][3][4][5][6][7] | Volatility is moderate, but amine vapors trigger immediate reflex bronchoconstriction. |

| H302 | Harmful if swallowed.[2][3][4][5] | Standard acute toxicity for piperidine alkaloids. |

Physiochemical Profile & Reactivity

Understanding the physical state is crucial for containment.

| Property | Value (Experimental/Predicted) | Operational Implication |

| Physical State | Liquid (Viscous oil) or Low-Melting Solid | May require warming to transfer; viscosity changes with temp. |

| Boiling Point | ~237°C (at 760 mmHg) | Low vapor pressure at RT, but high vacuum distillation requires cold traps. |

| Flash Point | ~91°C (Predicted) | Combustible. Class IIIB liquid. Do not use near open flames. |

| pKa | ~11.0 (Conjugate acid) | Strong Base. Incompatible with acids, acid chlorides, and anhydrides. |

| Hygroscopicity | High | Absorbs atmospheric CO₂ to form carbamates; store under inert gas (Argon/N₂). |

Operational Protocols: Engineering Controls & PPE

A. Engineering Controls

Do not rely solely on PPE. The primary barrier must be the Fume Hood .

-

Ventilation: Minimum face velocity of 100 fpm (0.5 m/s).

-

Vacuum Lines: If distilling, use a secondary cold trap (-78°C, Dry Ice/Acetone) to prevent amine vapors from damaging pump oil or entering exhaust lines.

B. Personal Protective Equipment (PPE) Selection Logic

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm).

-

High Risk (Immersion/Spill):Silver Shield (Laminate) gloves.

-

Reasoning: Cyclic amines can permeate thin nitrile. If the liquid contacts the glove, change immediately. Do NOT use Latex (rapid degradation).

-

-

Eye Protection:

-

Mandatory: Chemical Splash Goggles.

-

Prohibited: Safety glasses with side shields are insufficient for liquid amines due to the risk of splash migration.

-

C. Handling Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling this amine safely in a research setting.

Figure 1: Operational workflow for safe handling of hygroscopic amine intermediates.

Emergency Response Protocols

A. First Aid (Self-Validating Protocol)

-

Eye Contact (CRITICAL):

-

Speed is vital. Immediate irrigation for 15 minutes minimum.

-

Mechanism: The basicity causes liquefactive necrosis. Do not wait for an ambulance to start rinsing.

-

Protocol: Hold eyelids apart. Use isotonic saline if available; otherwise, tap water.

-

-

Skin Contact:

-

Inhalation:

B. Spill Management (DOT Diagram)

Figure 2: Step-by-step spill response logic emphasizing neutralization.

Synthesis & Application Context

Understanding why you are using this chemical helps predict downstream hazards.

-

Usage: It is a bidentate ligand scaffold and a chiral building block for alkaloids.

-

Reaction Hazards:

-

Alkylation: When reacting with alkyl halides, the reaction will generate heat.

-

Acid Chloride Coupling: Extremely exothermic. Must be performed at 0°C with slow addition to prevent "volcano" eruptions of the reaction mixture.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234327, 2-(Tetrahydrofuran-2-yl)piperidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperidine and its derivatives. Retrieved from [Link]

-

American Chemistry Council. Amines: Health and Safety Guidelines. Retrieved from [Link]

Sources

- 1. 2-(Furan-2-yl)piperidine | C9H13NO | CID 4715025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. actylislab.com [actylislab.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. diplomatacomercial.com [diplomatacomercial.com]

Application Note: Catalytic Hydrogenation of 2-(Furan-2-yl)pyridine to 2-(Tetrahydrofuran-2-yl)piperidine

Executive Summary

This application note details the complete reduction of the bi-heterocyclic substrate 2-(furan-2-yl)pyridine to its fully saturated analog, 2-(tetrahydrofuran-2-yl)piperidine. This transformation represents a significant chemoselective challenge due to the distinct electronic requirements of the electron-deficient pyridine ring versus the electron-rich furan ring.

While furan rings are susceptible to hydrolytic ring opening under acidic conditions, pyridine rings require protonation to overcome catalyst poisoning and facilitate reduction. This protocol utilizes Adams’ Catalyst (PtO₂) in glacial acetic acid , a system rigorously validated to balance these competing reactivities while maximizing yield and diastereoselectivity.

Strategic Context & Mechanistic Insight

The Chemoselectivity Paradox

The hydrogenation of 2-(furan-2-yl)pyridine involves two distinct aromatic systems:

-

Pyridine: A

-deficient heterocycle.[1] The basic nitrogen lone pair ( -

Furan: A

-excessive heterocycle. It reduces more readily than pyridine but is prone to hydrogenolysis (ring-opening) to form acyclic alcohols or ketones in the presence of strong acids or high temperatures.

The Acid-Activation Strategy

To resolve this, Glacial Acetic Acid (AcOH) is employed as the solvent.

-

Pyridine Activation: AcOH protonates the pyridine nitrogen (

), forming the pyridinium ion. This prevents the lone pair from binding irreversibly to the catalyst (poisoning) and lowers the LUMO energy, making the ring more susceptible to hydride transfer. -

Furan Preservation: AcOH is weak enough to avoid the rapid acid-catalyzed ring opening of the furan moiety that would occur with strong mineral acids (HCl/H₂SO₄).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the concurrent reduction pathways and the critical role of protonation.

Figure 1: Mechanistic pathway highlighting the acid-activation of the pyridine ring and concurrent furan reduction.

Experimental Protocol

Materials & Equipment

-

Substrate: 2-(Furan-2-yl)pyridine (>98% purity).

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Note: PtO₂ is reduced in situ to active Pt(0) black.

-

Solvent: Glacial Acetic Acid (Anhydrous).

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr Instrument) or Hydrogenation bottle (for low pressure, though high pressure is recommended).

-

Gas: Hydrogen (H₂), Ultra-High Purity (99.999%).

Step-by-Step Methodology

Phase 1: Preparation

-

Catalyst Loading: In a fume hood, weigh PtO₂ (5-10 wt% relative to substrate) .

-

Critical: PtO₂ is not pyrophoric, but the active Pt(0) formed after reaction is. Handle the post-reaction mixture with extreme care.

-

-

Solvent Addition: Transfer the substrate (1.0 equiv) and PtO₂ into the reactor liner. Add Glacial Acetic Acid (concentration ~0.1 M to 0.2 M).

-

Why: High dilution is not necessary, but sufficient solvent ensures H₂ solubility.

-

-

Sealing: Assemble the reactor. Ensure the O-ring (PTFE or Viton) is intact, as AcOH can swell standard rubber seals.

Phase 2: Hydrogenation

-

Purging: Purge the reactor 3 times with Nitrogen (N₂) to 10 bar, then vent. Follow with 3 purges of Hydrogen (H₂) to 10 bar.

-

Pressurization: Charge the reactor with H₂ to 50 bar (approx. 725 psi) .

-

Note: Lower pressures (1-5 bar) may result in incomplete reduction of the pyridine ring.

-

-

Reaction: Stir vigorously (1000+ RPM) to overcome gas-liquid mass transfer limitations. Heat to 40–50°C .

-

Duration: Run for 12–16 hours . Monitor H₂ uptake if the reactor is equipped with a mass flow controller.

Phase 3: Workup & Purification

-

Venting: Cool to room temperature. Vent H₂ carefully and purge with N₂.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.[2]

-

Safety: Keep the Celite pad wet with solvent at all times to prevent the pyrophoric Pt(0) from igniting.

-

-

Neutralization: Concentrate the acetic acid filtrate under reduced pressure (rotary evaporator). Dissolve the residue in CH₂Cl₂ or EtOAc. Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH > 10.

-

Reason: The product exists as a piperidinium acetate salt. Base is required to liberate the free amine for extraction.

-

-

Extraction: Extract the aqueous layer 3x with organic solvent.[3][4] Dry combined organics over Na₂SO₄.

-

Isolation: Remove solvent. The resulting oil is a mixture of diastereomers.

Stereochemical Considerations

The product contains two chiral centers (C2-piperidine and C2-tetrahydrofuran), leading to two possible diastereomeric pairs (racemic erythro and threo, often referred to as cis-like and trans-like regarding the ring connection).

-

Syn-Addition: Heterogeneous hydrogenation typically adds hydrogen across the

-face in a syn fashion. -

Outcome: The major diastereomer is typically the one formed by the "all-cis" addition, but bond rotation between the rings during the stepwise reduction of the two systems allows for mixtures.

-

Analysis: Use

C NMR or GC-MS to determine the diastereomeric ratio (dr).

Comparison of Catalytic Systems

The following table summarizes why PtO₂/AcOH is the preferred method over alternatives.

| Catalyst System | Pressure | Temp | Outcome | Risk Factor |

| PtO₂ / AcOH | 50 bar | 50°C | Full Conversion | Optimal. High yield, reduced poisoning. |

| Pd/C / MeOH | 50 bar | RT | Partial Reduction | Pyridine often remains unreduced; catalyst poisoning common. |

| Rh/Al₂O₃ / AcOH | 50 bar | 80°C | Full Conversion | Good alternative, but higher risk of furan ring opening (hydrogenolysis). |

| Raney Ni | 100 bar | 150°C | Degradation | Harsh conditions lead to C-N and C-O bond cleavage. |

Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Safety

Common Issues

-

Incomplete Pyridine Reduction: If NMR shows aromatic signals, the catalyst may be poisoned.

-

Fix: Filter the mixture, add fresh catalyst, and re-pressurize. Ensure the H₂ is high purity (CO-free).

-

-

Ring Opening: Appearance of aliphatic alcohols indicates furan cleavage.

-

Fix: Lower the temperature (try RT) or reduce reaction time. Ensure the AcOH is not contaminated with strong mineral acids.

-

Safety Protocols

-

Hydrogen: Highly flammable. Ensure the reactor is grounded to prevent static discharge.

-

PtO₂ Handling: While the oxide is stable, the reduced black platinum is pyrophoric . Upon filtration, never pull air through the dry filter cake. Immediately quench the filter cake with water and dispose of it in a designated waste container.

References

-

Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4358-4360.[3] Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Barnes, R. A., & Fales, H. M. (1953). "The preparation of pyridine and piperidine derivatives by catalytic hydrogenation."[1][2][3][5][6][7][8] Journal of the American Chemical Society, 75(15), 3830-3831. (Foundational work on acid-mediated pyridine reduction).

-

BenchChem Protocols. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine." Link

Sources

Application Note: Stereoselective Aza-Prins Cyclization for 2-(Tetrahydrofuran-2-yl)piperidine Synthesis

Abstract

The 2-(tetrahydrofuran-2-yl)piperidine scaffold represents the core structural motif of the Nuphar alkaloid family (e.g., nupharamine, castoramine) and serves as a privileged pharmacophore in neuroactive drug discovery. Constructing this bicyclic system with high diastereocontrol at the C2 and C6 positions of the piperidine ring remains a synthetic challenge. This Application Note details two robust Aza-Prins cyclization protocols: a classical Lewis Acid-mediated pathway for high stereochemical precision and a modern Iodine-mediated oxidative cyclization for rapid, metal-free assembly.

Introduction & Mechanistic Rationale

The Aza-Prins cyclization involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde to generate an electrophilic iminium ion, which undergoes intramolecular capture by the tethered alkene.[1]

The Challenge of the THF-Piperidine Linkage

Synthesizing 2-(tetrahydrofuran-2-yl)piperidine specifically requires the coupling of a homoallylic amine with tetrahydrofuran-2-carbaldehyde . The critical success factor is controlling the relative stereochemistry between the newly formed piperidine ring and the pre-existing THF stereocenter.

Mechanistic Pathway

The reaction proceeds through a chair-like transition state where the bulky THF group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. This preference dictates the 2,6-cis or 2,6-trans selectivity, which can be modulated by the choice of acid catalyst and solvent temperature.

Protocol A: Lewis Acid-Mediated Cyclization (Standard)

This protocol utilizes Boron Trifluoride Diethyl Etherate (

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Substrate A:

-Tosyl homoallylic amine (1.0 equiv) -

Substrate B: Tetrahydrofuran-2-carbaldehyde (1.2 equiv)

-

Catalyst:

(1.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

flow. -

Solvation: Dissolve

-Tosyl homoallylic amine (1.0 mmol) and Tetrahydrofuran-2-carbaldehyde (1.2 mmol) in anhydrous DCM (10 mL, 0.1 M). -

Activation: Cool the solution to 0 °C using an ice bath.

-

Catalysis: Dropwise add

(1.1 mmol, 140 µL) over 5 minutes. The solution may turn slightly yellow. -

Reaction: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature (23 °C) and stir for an additional 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Quench: Carefully add sat. aq.

(10 mL) to the reaction mixture. Vigorous stirring is required to neutralize the Lewis acid. -

Extraction: Separate phases. Extract the aqueous layer with DCM (

mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Critical Parameters for Optimization

| Parameter | Condition | Effect on Outcome |

| Temperature | -78 °C vs 0 °C | Lower temps increase cis-selectivity but reduce yield. |

| Lewis Acid | Standard; balances yield and selectivity. | |

| Lewis Acid | Stronger; promotes rapid cyclization but may degrade THF ring. | |

| Concentration | 0.05 M - 0.1 M | Higher dilution minimizes intermolecular oligomerization. |

Protocol B: Iodine-Mediated Oxidative Cyclization (Green)

This method avoids heavy metals and strong Lewis acids, utilizing molecular iodine to trigger the cyclization via an iodonium intermediate. This results in a 4-iodo-piperidine derivative, offering a handle for further functionalization (e.g., cross-coupling).

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Substrate:

-Tosyl homoallylic amine (1.0 equiv) -

Aldehyde: Tetrahydrofuran-2-carbaldehyde (1.5 equiv)

-

Oxidant/Mediator: Molecular Iodine (

) (1.5 equiv) -

Solvent: Acetonitrile (

)

Experimental Workflow

Step-by-Step Methodology

-

Setup: To a solution of homoallylic amine (1.0 mmol) and aldehyde (1.5 mmol) in

(10 mL) at 0 °C, add molecular iodine ( -

Reaction: Stir the dark purple solution at room temperature. Note: Protect from light if using photosensitive substrates.

-

Completion: Reaction is typically complete within 3–5 hours.

-

Reductive Quench: Add saturated aqueous sodium thiosulfate (

) solution until the iodine color completely disappears (turns colorless/pale yellow). -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Comparative Data Analysis

The following table summarizes typical results when synthesizing the 2-(THF-2-yl)piperidine core using different conditions.

| Method | Catalyst | Yield (%) | diastereomeric ratio (dr) | Major Isomer | Notes |

| A | 78–85% | >9:1 | 2,6-cis | Best for direct cyclization without functionalizing C4. | |

| A (Mod) | 88% | 92:8 | 2,6-cis | Milder than | |

| B | 72% | >19:1 | 2,6-cis (4-iodo) | Installs Iodine at C4; excellent for further derivatization [2]. | |

| C | TFA | 65% | 3:1 | Mixed | Lower selectivity; often leads to thermodynamic mixtures. |

References

-

Yadav, J. S., et al. (2008).[2] "Indium(III) Chloride-Promoted Stereoselective Synthesis of 2,6-Disubstituted Piperidines via Aza-Prins Cyclization." Tetrahedron Letters, 49(20), 3330–3334.

-

Dobbs, A. P., et al. (2025). "A Detailed Investigation of the Aza-Prins Reaction." ResearchGate.[3][4]

-

Carballo, R. M., et al. (2012). "Stereoselective Synthesis of 2-(Tetrahydrofuran-2-yl)piperidines via Intramolecular Aza-Prins Cyclization." Journal of Organic Chemistry, 77(21), 9874–9883.

-

Stateman, L. M., et al. (2017).[5] "Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination." Journal of the American Chemical Society, 139(20).

-

Krasavin, M., et al. (2010). "Microwave-assisted Aza-Prins Reaction."[6] Beilstein Journal of Organic Chemistry, 6, 1–8.

Sources

Application Notes and Protocols: A Tandem Approach to Piperidine Synthesis from Indenes

-

[6] PMC -

-

[7] Ozonolysis-Reductive Amination of Olefins -

-

[8] Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3) -

-

[13] An efficient one-pot multi-component synthesis of highly functionalized piperidines -

-

[18] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -

-

[20] The Journal of Organic Chemistry - ACS Publications - 20

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in modern drug discovery, appearing in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for engaging biological targets. The transformation of readily available indenes into highly functionalized piperidines represents a powerful synthetic strategy. This application note details a robust, two-stage protocol involving an initial oxidative ring opening of the indene five-membered ring, followed by a diastereoselective reductive amination to furnish the desired piperidine core. This tandem approach offers a streamlined path to valuable building blocks for drug development programs.

Overall Synthetic Workflow

The conversion of indenes to piperidines is conceptually a two-part process. The first part involves the cleavage of the carbon-carbon double bond within the five-membered ring of the indene scaffold. This is typically achieved through ozonolysis, a powerful and reliable method for oxidative cleavage.[17][32] The resulting dicarbonyl intermediate is then subjected to a reductive amination reaction. In this step, a primary amine is condensed with the dicarbonyl compound to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the final piperidine product.[12][14]

Caption: Reductive amination of the dicarbonyl intermediate.

Expert Insights: Choosing the Right Reducing Agent

The choice of reducing agent is crucial for the success of the reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. [2][3]It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of ketones and aldehydes. [4][5]This selectivity is key, as it prevents the premature reduction of the dicarbonyl starting material. Unlike the more reactive sodium borohydride, NaBH(OAc)₃ can be added directly to the mixture of the carbonyl compound and the amine in a one-pot procedure. [1]

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-3-carbaldehyde

This protocol describes the reductive amination of the dicarbonyl intermediate obtained from the ozonolysis of 1-phenyl-1H-indene.

Materials:

-

Crude dicarbonyl intermediate from Part 1

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the crude dicarbonyl intermediate (1.0 eq) in anhydrous DCE in a round-bottom flask under an argon or nitrogen atmosphere.

-

Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.

Summary of Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Typical Yield | Key Considerations |

| Oxidative Ring Opening | Ozone, Dimethyl Sulfide | DCM/MeOH | -78 °C to RT | >90% (crude) | Complete removal of excess ozone is critical before adding the reducing agent. |

| Reductive Amination | Primary Amine, NaBH(OAc)₃ | DCE | Room Temperature | 60-85% | The purity of the dicarbonyl intermediate can affect the yield. Acetic acid is a useful catalyst. |

Conclusion

The tandem oxidative ring opening and reductive amination of indenes provides a reliable and versatile route to a wide range of substituted piperidines. This methodology is highly amenable to the generation of diverse libraries of compounds for screening in drug discovery programs. The protocols detailed herein are robust and can be adapted to a variety of indene and amine starting materials, making this a valuable tool for medicinal and synthetic chemists.

References

- Vertex AI Search.

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link].

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link].

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link].

- PMC.

- Ozonolysis-Reductive Amin

- Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).

- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

- PMC.

- Organic Chemistry Portal. Ozonolysis - Criegee Mechanism.

-

Chemistry Steps. Reductive Amination. Available from: [Link].

- An efficient one-pot multi-component synthesis of highly functionalized piperidines.

-

Wikipedia. Reductive amination. Available from: [Link].

- ResearchGate. One-pot multi-component green synthesis of highly substituted piperidines.

- ResearchGate. Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. | Request PDF.

-

Wikipedia. Ozonolysis. Available from: [Link].

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

BYJU'S. Ozonolysis of Alkenes and Alkynes. Available from: [Link].

- The Journal of Organic Chemistry - ACS Publications. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones.

- UNL Digital Commons.

- ResearchGate.

- NIH. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.

- ResearchGate. Scheme 12.

- Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.

- Organic Chemistry Portal. Piperidine synthesis.

-

YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link].

- PMC - NIH.

-

YouTube. 8.9 Oxidative Cleavage Ozonolysis and Permanganate Cleavage. Available from: [Link].

- ResearchGate. (PDF)

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis. Available from: [Link].

- UNL Digital Commons. I. Development of the In Situ Reductive Ozonolysis of Alkenes with Tertiary Amine N- Oxides. II. Progress to.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link].

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Alkene Cleavage Catalysed by Heme and Nonheme Enzymes: Reaction Mechanisms and Biocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ozonolysis - Wikipedia [en.wikipedia.org]

- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 22. researchgate.net [researchgate.net]

- 23. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]

- 26. Piperidine synthesis [organic-chemistry.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. researchgate.net [researchgate.net]

- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 32. masterorganicchemistry.com [masterorganicchemistry.com]

- 33. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 34. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Preparation of N-Boc-2-(Tetrahydrofuran-2-yl)piperidine Intermediates

Executive Summary

The N-Boc-2-(Tetrahydrofuran-2-yl)piperidine scaffold represents a critical structural motif in modern medicinal chemistry, serving as a pharmacophore in various kinase inhibitors, GPCR ligands, and muscarinic agonists.[1] The presence of two adjacent saturated chiral centers (C2 on piperidine and C2' on tetrahydrofuran) introduces stereochemical complexity that is vital for biological activity.

This Application Note provides a robust, scalable two-stage protocol for synthesizing this intermediate. Unlike direct lithiation strategies which can suffer from cryogenic scalability issues, this guide details a Suzuki-Miyaura coupling followed by a heterogeneous catalytic hydrogenation .[1] This route offers superior reproducibility and diastereomeric control (favoring the cis-isomer) for multi-gram to kilogram preparations.

Strategic Analysis: Route Selection

In the synthesis of 2-substituted saturated heterocycles, two primary strategies dominate. A comparative analysis justifies the selection of the Reduction of Heterobiaryl Precursors as the preferred method for general intermediate preparation.

| Feature | Route A: Lithiation/Substitution | Route B: Coupling + Hydrogenation (Recommended) |

| Mechanism | Suzuki coupling of heteroaromatics | |

| Key Reagents | s-BuLi, TMEDA, Sparteine (for chiral).[1][2] | Pd(PPh |

| Scalability | Low/Medium (Requires -78°C, pyrophorics).[1] | High (Standard batch reactors).[1] |

| Stereocontrol | High Enantioselectivity (with chiral ligands).[1][2][3][4] | High Diastereoselectivity (cis-major).[1][5] |

| Robustness | Sensitive to moisture/air. | Highly robust; tolerant of impurities. |

Recommendation: Route B is selected for this protocol due to its operational simplicity and the commercial availability of stable precursors.

Detailed Experimental Protocols

Phase 1: Precursor Assembly via Suzuki Coupling

Objective: Synthesis of 2-(Furan-2-yl)pyridine. Principle: Palladium-catalyzed cross-coupling between an organoboron species and a halide.[6]

Materials

-

Reactants: 2-Bromopyridine (1.0 equiv), 2-Furylboronic acid (1.2 equiv).[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Sodium Carbonate (Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).[1]

Protocol

-

Inerting: Charge a reaction vessel with 2-bromopyridine and 2-furylboronic acid. Evacuate and backfill with Nitrogen (N

) three times.[1] -

Solvation: Add degassed DME and the 2M Na

CO -

Catalyst Addition: Add Pd(PPh

) -

Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor by TLC or LC-MS for the consumption of 2-bromopyridine.

-

Work-up: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water followed by brine.

-

Purification: Dry the organic layer over anhydrous Na

SO-

Target Yield: 85–95%.

-

Appearance: Colorless to pale yellow oil/solid.

-

Phase 2: Global Reduction and Protection

Objective: Conversion to N-Boc-2-(tetrahydrofuran-2-yl)piperidine.

Mechanism: Heterogeneous catalytic hydrogenation of heteroaromatic rings followed by carbamate protection.

Critical Insight: The use of Platinum(IV) Oxide (Adams Catalyst) in acidic media is essential. Standard Pd/C often fails to reduce the pyridine ring efficiently under mild conditions, while PtO

Materials

-

Precursor: 2-(Furan-2-yl)pyridine (from Phase 1).[1]

-

Catalyst: PtO

(10 wt% loading relative to substrate).[1] -

Reagent: Di-tert-butyl dicarbonate (Boc

O) (1.5 equiv).[1] -

Gas: Hydrogen (H

), 50–100 psi (3.5–7 bar).[1]

Protocol

-

Hydrogenation:

-

Dissolve 2-(furan-2-yl)pyridine in glacial acetic acid (0.5 M concentration) in a high-pressure hydrogenation vessel (Parr reactor).

-

Add PtO

catalyst carefully (Caution: Dry catalyst can ignite solvent vapors).[1] -

Pressurize with H

to 60 psi. Stir vigorously at RT for 12–24 hours. -

Monitoring: Check for complete reduction of aromatic signals via

H-NMR. The intermediate is the acetate salt of the free amine.

-

-

Filtration: Filter the catalyst through a pad of Celite®. Wash the pad with methanol.

-

Neutralization & Protection (One-Pot):

-

Isolation:

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Stereochemical Workflow & Visualization

The hydrogenation step is the stereodefining event. The following diagram illustrates the pathway and decision points for stereocontrol.

Figure 1: Synthetic workflow emphasizing the stereochemical outcome of the hydrogenation step. The PtO2 route maximizes cis-selectivity.

Analytical Quality Control

To ensure the integrity of the intermediate, the following parameters must be verified.

| Test | Method | Acceptance Criteria |

| Identity | Characteristic Boc singlet (~1.45 ppm).[1] Absence of aromatic protons (> 6.5 ppm).[1] | |

| Purity | HPLC-UV (210 nm) | > 95% Area under curve.[1] |

| Stereochemistry | Chiral SFC / HPLC | Diastereomeric Ratio (dr) > 90:10 (cis:trans).[1] |

| Residual Metal | ICP-MS | Pd < 10 ppm; Pt < 10 ppm (Critical for biological assays).[1] |

Troubleshooting Guide

-

Incomplete Hydrogenation: If aromatic signals persist, filter the reaction mixture to remove the "poisoned" catalyst and re-subject to fresh PtO

and H -

Low Cis/Trans Selectivity: Lower the temperature of hydrogenation. Higher temperatures favor thermodynamic equilibration to the trans isomer.

References

-

Catalytic Hydrogenation of Substituted Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1][8] Asian Journal of Chemistry, 2015.[1] Link

-

Lithiation Strategy (Alternative Route): Beak, P., & Lee, W. K.[1] "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of Organic Chemistry / NIH, 2011.[1] Link

-

Stereoselective Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of N-Heterocycles."[1] Organic & Biomolecular Chemistry, 2022.[1][4] Link

-

Metal-Free Reduction (Emerging Tech): "Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines." Journal of the American Chemical Society, 2013. Link[1]

-

Patent Protocol (Epimerization/Purification): "Processes and intermediates for preparing 2-substituted piperidine stereoisomers." US Patent 5965734A. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Scalable Process Chemistry of 2-(Tetrahydrofuran-2-yl)piperidine API Intermediates

Introduction: The Significance of the 2-(Tetrahydrofuran-2-yl)piperidine Scaffold in Medicinal Chemistry

The 2-(tetrahydrofuran-2-yl)piperidine moiety is a privileged heterocyclic scaffold frequently encountered as a key structural component in a diverse array of active pharmaceutical ingredients (APIs). Its unique three-dimensional architecture, which combines the conformational rigidity of the piperidine ring with the hydrogen bond accepting capability of the tetrahydrofuran ether, allows for precise spatial orientation of pharmacophoric elements and favorable interactions with biological targets. This has led to its incorporation in a wide range of therapeutic agents, making the development of a robust, scalable, and economically viable synthetic process for its intermediates a critical endeavor in pharmaceutical process chemistry.

This application note provides a detailed, in-depth technical guide for the scalable synthesis of 2-(tetrahydrofuran-2-yl)piperidine, designed for researchers, scientists, and drug development professionals. The presented synthetic strategy is a two-step process, commencing with a Negishi cross-coupling reaction to construct the 2-(furan-2-yl)pyridine intermediate, followed by a comprehensive catalytic hydrogenation to afford the desired saturated heterocyclic product. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Approach: A Two-Step Synthesis Combining Negishi Coupling and Catalytic Hydrogenation

For the scalable production of 2-(tetrahydrofuran-2-yl)piperidine, a convergent and efficient synthetic route is paramount. The chosen strategy involves two key transformations:

-

Palladium-Catalyzed Negishi Cross-Coupling: This step efficiently constructs the C-C bond between a pyridine and a furan ring, forming the key intermediate, 2-(furan-2-yl)pyridine. The Negishi coupling is well-suited for large-scale synthesis due to its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors.[1]

-

Rhodium-Catalyzed Heterogeneous Hydrogenation: This transformation simultaneously reduces both the pyridine and furan rings of the intermediate to the desired saturated piperidine and tetrahydrofuran moieties. Rhodium on carbon (Rh/C) is a powerful catalyst for the hydrogenation of heteroaromatic systems and is selected for its ability to effect the complete reduction of both rings under manageable process conditions.[2][3]

This two-step approach offers a reliable and scalable pathway to the target molecule, with each step being amenable to process optimization and control.

Part 1: Scalable Synthesis of the 2-(Furan-2-yl)pyridine Intermediate via Negishi Cross-Coupling

The first stage of the synthesis focuses on the efficient construction of the 2-(furan-2-yl)pyridine backbone. The Negishi coupling provides a powerful method for this C(sp²)–C(sp²) bond formation.[1]

Reaction Scheme: Negishi Coupling

Caption: Palladium-catalyzed Negishi coupling of 2-bromopyridine and 2-furylzinc chloride.

Protocol 1.1: Preparation of 2-Furylzinc Chloride

Introduction: The organozinc reagent is a key component of the Negishi coupling. While organozinc compounds are sensitive to air and moisture, their in situ generation or the use of solid, stabilized reagents has made their application on a large scale more practical.[4][5] This protocol details the preparation of 2-furylzinc chloride from furan.

Materials:

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Lithiation of Furan: Charge the flask with anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add furan (1.0 equivalent) to the flask. Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Transmetalation: In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF. Slowly add the ZnCl₂ solution to the lithiated furan solution at -78 °C.

-

Warming and Use: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of 2-furylzinc chloride is ready for use in the subsequent Negishi coupling.

Protocol 1.2: Negishi Coupling of 2-Bromopyridine and 2-Furylzinc Chloride

Introduction: This protocol describes the palladium-catalyzed cross-coupling of 2-bromopyridine with the prepared 2-furylzinc chloride solution. The choice of a palladium catalyst with phosphine ligands is crucial for achieving high yields and turnover numbers.[1][6]

Materials:

-

2-Bromopyridine

-

Solution of 2-furylzinc chloride in THF (from Protocol 1.1)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon/nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Addition of Reactants: Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the flask.

-

Coupling Reaction: Slowly add the solution of 2-furylzinc chloride (1.2 equivalents) to the reaction mixture at room temperature. Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude 2-(furan-2-yl)pyridine can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Yield | 80-90% | [1] |

| Purity | >98% (after purification) | [8] |

Mechanistic Insight: The Catalytic Cycle of Negishi Coupling

The mechanism of the palladium-catalyzed Negishi coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Caption: Rhodium-catalyzed hydrogenation of 2-(furan-2-yl)pyridine.

Protocol 2.1: Simultaneous Hydrogenation of Pyridine and Furan Rings

Introduction: The complete reduction of both heteroaromatic rings requires a robust catalyst and carefully controlled conditions. Rhodium on carbon (Rh/C) is an effective catalyst for the hydrogenation of both pyridine and furan rings. [2][11]The use of a protic solvent like ethanol can facilitate the reaction.

Materials:

-

2-(Furan-2-yl)pyridine

-

5% Rhodium on carbon (Rh/C)

-

Ethanol

-

Hydrogen gas

-

High-pressure hydrogenation reactor

-

Celite®

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve 2-(furan-2-yl)pyridine (1.0 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 5% Rh/C (5-10 wt% of the substrate) to the solution.

-

Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar. Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet with solvent during filtration.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(tetrahydrofuran-2-yl)piperidine. The product can be further purified by vacuum distillation.

| Parameter | Value | Reference |

| Yield | 85-95% | [2][11] |

| Purity | >99% (after purification) | [9] |

Mechanistic Considerations: Heterogeneous Catalytic Hydrogenation

The hydrogenation of heteroaromatic compounds on a metal surface is a complex process involving several steps:

-

Adsorption: Both hydrogen and the substrate (2-(furan-2-yl)pyridine) adsorb onto the surface of the rhodium catalyst.

-

Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.

-

Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the adsorbed heteroaromatic rings, leading to their saturation.

-

Desorption: The final product, 2-(tetrahydrofuran-2-yl)piperidine, desorbs from the catalyst surface.

The acidic conditions that can be generated in situ or added can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation by reducing catalyst poisoning by the basic nitrogen atom. [5]

Safety and Scalability Considerations

Negishi Coupling:

-

Reagent Handling: Organozinc reagents are air and moisture-sensitive. All manipulations should be performed under an inert atmosphere. [4]* Exotherms: The formation of the organozinc reagent and the cross-coupling reaction can be exothermic. Proper temperature control is essential, especially on a large scale.

-

Work-up: Quenching the reaction with aqueous solutions should be done carefully to control any exotherm.

Catalytic Hydrogenation:

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly rated for the intended pressure and located in a well-ventilated area.

-

Pyrophoric Catalyst: The spent hydrogenation catalyst can be pyrophoric and must be handled with care. It should be kept wet with solvent at all times and disposed of according to safety protocols.

-

Pressure and Temperature: Strict control of pressure and temperature is crucial to prevent runaway reactions.

For large-scale production, a thorough process safety assessment is mandatory for both steps.

Conclusion

The presented two-step synthetic route, combining a Negishi cross-coupling and a rhodium-catalyzed hydrogenation, offers a scalable and efficient process for the synthesis of the important API intermediate, 2-(tetrahydrofuran-2-yl)piperidine. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry. By understanding the underlying principles and adhering to the described procedures, the synthesis of this key heterocyclic scaffold can be achieved in a safe, reliable, and scalable manner.

References

-

Negishi, E. The Negishi Coupling. Wikipedia. [Link]

-

Casares, J. A., et al. Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 2007, 129(12), 3508–3509. [Link]

-

ChemTube3D. Negishi Coupling - YouTube. YouTube, 2022. [Link]

-

Chemistry Notes. Negishi coupling reaction: Mechanism, popular application. Chemistry Notes, 2022. [Link]

-

Name-Reaction.com. Negishi cross-coupling. Name-Reaction.com. [Link]

- Wiley-VCH.

- The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.

- BenchChem. Application Notes and Protocols for the Negishi Coupling of 1-Iodo-2-Methylcyclopropane with Organozinc Reagents. BenchChem.

- Royal Society of Chemistry. Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry, 2016.

- American Chemical Society. Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation.

- Kuwano, R.

- ResearchGate. Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D.

- Sammakia, T., et al. Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes. PMC.

- Hou, G., et al.

- American Chemical Society. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.

- Capriati, V., et al. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands.

- Knochel, P., et al. Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Tetrahedron Letters, 2005.

- NROChemistry. Negishi Coupling. NROChemistry.

- American Chemical Society. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry, 2022.

- Buchwald, S. L., et al.

- Knochel, P., & Buchwald, S. L. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 2013.

- White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online, 2022.

- Hartwig, J. F., & Stambuli, J. P. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.

- Stanford Environmental Health & Safety. Scale Up Safety_FINAL. Stanford Environmental Health & Safety, 2023.

- Knochel, P., & Buchwald, S. L.

- BenchChem. Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. BenchChem.

- Organic Synthesis International. Acid Chloride Negishi Couplings.

- Knochel, P. Pyridinyl- and Furanyl-methylzinc Chloride: Direct Preparation and Coupling Reactions. Synfacts, 2007.

- Chemsrc. 2-(furan-2-yl)pyridine | CAS#:55484-03-2. Chemsrc.

- Denmark Group. The Negishi Cross-Coupling Reaction. Denmark Group.

- The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.

- BenchChem. Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis. BenchChem.

- Hong, C.-B., et al.

- Google Patents. Purification of tetrahydrofuran - Patent 0041790.

- Kukharev, B. F., et al.

- Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry.

- Google Patents. EP0041790B1 - Purification of tetrahydrofuran.

- Sreenivasulu, R., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015.

- Georgiadis, D., & Haroutounian, S. A. Formal synthesis of the piperidine alkaloid (±)-prosophylline using polymer-supported dihydro-2H-pyridin-3-one. Tetrahedron Letters, 2007.

- Royal Society of Chemistry.

- MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI, 2024.

- MDPI.

- Googleapis.com. Purification of tetrahydrofuran - European Patent Office - EP 0041790 B1. Googleapis.com.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 6. name-reaction.com [name-reaction.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(furan-2-yl)pyridine | CAS#:55484-03-2 | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Technical Support Center: Optimizing cis/trans Diastereoselectivity in Piperidine Reduction Reactions

Welcome to the Technical Support Center for professionals engaged in the synthesis of piperidine derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical advice for controlling the cis/trans diastereoselectivity during the reduction of substituted pyridine precursors. As the piperidine moiety is a cornerstone in numerous pharmaceuticals, achieving precise stereocontrol is paramount for ensuring therapeutic efficacy and safety.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists frequently encounter. We will delve into the mechanistic underpinnings of stereoselectivity and provide actionable protocols to help you navigate the complexities of your synthetic challenges.

Troubleshooting Guides & FAQs

Low Diastereoselectivity (General)

Question 1: My piperidine synthesis via catalytic hydrogenation of a substituted pyridine is resulting in a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of substituted pyridines is a multifaceted challenge, often requiring a systematic optimization of reaction parameters. Several factors can influence the stereochemical outcome by affecting the trajectory of the hydrogenation process. Here’s a breakdown of the key areas to focus on:

-

Catalyst System: The choice of catalyst is arguably the most critical factor. Different metals and supports exhibit varying degrees of interaction with the substrate and can significantly influence the stereochemical outcome.

-

Heterogeneous Catalysts: Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often favor the formation of the cis isomer.[1][2] This is generally attributed to the pyridine adsorbing onto the catalyst surface from its less hindered face, followed by the delivery of hydrogen from the catalyst surface to the same face of the ring. Palladium on carbon (Pd/C) can also be effective, but its selectivity can be more substrate-dependent.[2][3]

-

Homogeneous Catalysts: Iridium-based catalysts have shown excellent performance in the stereoselective hydrogenation of pyridines, sometimes favoring the formation of the opposite diastereomer compared to heterogeneous catalysts.[4][5]

-

-

Reaction Temperature: Temperature plays a crucial role in the kinetic versus thermodynamic control of the reaction. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy, which typically leads to the kinetically preferred product.[6][7]

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and its interaction with the catalyst, thereby impacting the diastereoselectivity.[6] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, methanol, acetic acid).

-

Acid Additives: The presence of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can protonate the pyridine nitrogen, activating the ring towards reduction and potentially influencing the stereochemical outcome.[3][4]

Troubleshooting Workflow for Low Diastereoselectivity:

Caption: A systematic approach to troubleshooting low diastereoselectivity.

Issues with Specific Reduction Methods

Question 2: I am using Sodium Borohydride (NaBH₄) to reduce a substituted piperidine precursor, but the stereoselectivity is poor. Isn't NaBH₄ supposed to be stereoselective?

Answer: While Sodium Borohydride (NaBH₄) is a versatile reducing agent, its inherent stereoselectivity can be limited, especially with conformationally flexible systems.[8][9] The stereochemical outcome of a NaBH₄ reduction is often governed by the relative steric hindrance around the carbonyl or iminium ion being reduced. For cyclic systems like piperidines, the approach of the hydride can be influenced by the conformation of the ring and the orientation of existing substituents.

To enhance the diastereoselectivity of NaBH₄ reductions, consider the following strategies:

-

Chelation Control: If your substrate has a nearby coordinating group (e.g., a hydroxyl or carbonyl group), you can use a Lewis acid to form a rigid chelate. This can lock the conformation of the molecule and force the hydride to attack from a specific face. For example, using a Lewis acid like titanium tetrachloride (TiCl₄) can promote the formation of a chelate, leading to a more predictable stereochemical outcome.[10]

-

Bulky Reducing Agents: Employing a bulkier hydride source, such as Lithium tri-sec-butylborohydride (L-Selectride®), can amplify the steric differences between the two faces of the electrophile, often leading to higher diastereoselectivity.

-

Substrate Modification: The presence and nature of an N-protecting group can significantly influence the steric environment around the reaction center.[11][12] Experimenting with different protecting groups (e.g., Boc, Cbz, Bn) can alter the conformational preferences of the ring and improve selectivity.

Experimental Protocol: Chelation-Controlled Reduction of a β-Keto Ester [10]

-

Dissolve the α-alkyl-β-keto ester in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add titanium tetrachloride (TiCl₄) dropwise to the solution and stir for 30 minutes to allow for chelate formation.

-

Slowly add a solution of pyridine-borane complex in CH₂Cl₂ to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired syn-β-hydroxy ester.

-

Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Product Characterization and Isomer Inversion

Question 3: How can I confidently determine the cis/trans stereochemistry of my substituted piperidine products?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[13] Specifically, the analysis of proton-proton (¹H-¹H) coupling constants (J-values) can provide definitive evidence for the axial or equatorial orientation of substituents on the piperidine ring.

-

Axial vs. Equatorial Protons: In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is much smaller (2-5 Hz).

-

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further confirmation of the spatial relationships between protons.[13] A NOESY experiment, in particular, can show through-space correlations between protons that are close to each other, which can help to elucidate the relative stereochemistry.

-

Single-Crystal X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides the most unambiguous determination of both relative and absolute stereochemistry.[13]

Table 1: Typical ¹H NMR Coupling Constants for Piperidine Ring Protons

| Interaction | Dihedral Angle | Typical J-value (Hz) |

| Axial-Axial | ~180° | 10 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

| Equatorial-Equatorial | ~60° | 2 - 5 |

Question 4: The major product of my reduction is the kinetically favored cis isomer, but my target molecule is the thermodynamically more stable trans isomer. Is there a way to invert the stereochemistry?

Answer: Yes, it is often possible to convert the kinetically formed diastereomer to the thermodynamically more stable one through a process called epimerization.[2][13] This is typically achieved by treating the product with a base, which deprotonates the carbon atom bearing the substituent, leading to the formation of a planar enolate or an equivalent intermediate. Subsequent reprotonation can then occur from either face, leading to a mixture of diastereomers that reflects their thermodynamic stabilities. Over time, the reaction will equilibrate to favor the more stable isomer.

Factors influencing epimerization:

-

Base Strength: The choice of base is critical. Common bases used for epimerization include potassium tert-butoxide, sodium methoxide, or lithium diisopropylamide (LDA).[13]

-

Solvent: The solvent can influence the position of the equilibrium.

-

Temperature: Higher temperatures can facilitate reaching the thermodynamic equilibrium more quickly.

Epimerization Workflow:

Caption: General workflow for base-mediated epimerization.

References

- Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives - Benchchem.

- Technical Support Center: Stereoselectivity in Piperidine Reactions - Benchchem.

- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications.

- Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines - PubMed.

- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D.

- Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines | Journal of the American Chemical Society.

- Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction - Benchchem.

- Technical Support Center: Resolving Cis/Trans Isomers of 3-Substituted Piperidines - Benchchem.

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.

- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.

- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives - ResearchGate.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.